1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride
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Overview
Description
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[222]octane-1,4-diium chloride is a complex organic compound It features a diazabicyclo[222]octane core, which is a bicyclic structure containing nitrogen atoms, and is substituted with methoxyphenyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride typically involves multiple steps:
Formation of the Diazabicyclo[2.2.2]octane Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Methoxyphenyl and Amino Groups: This step involves the substitution of the core structure with methoxyphenyl and amino groups, often through nucleophilic substitution reactions.
Final Chloride Addition: The final step involves the addition of chloride ions to form the diium chloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form amines.
Substitution: The chloride ions can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the amino groups would yield amines.
Scientific Research Applications
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for potential therapeutic uses, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it would bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler compound with a similar core structure, used as a catalyst and in organic synthesis.
4-Methoxyphenylamine: A compound with a similar methoxyphenyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride is unique due to its combination of a diazabicyclo[2.2.2]octane core with methoxyphenyl and amino groups. This unique structure may confer specific chemical and biological properties that are not present in simpler compounds.
Properties
IUPAC Name |
2-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]-N-(4-methoxyphenyl)acetamide;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4.2ClH/c1-31-21-7-3-19(4-8-21)25-23(29)17-27-11-14-28(15-12-27,16-13-27)18-24(30)26-20-5-9-22(32-2)10-6-20;;/h3-10H,11-18H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGHPQOQMOLCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C[N+]23CC[N+](CC2)(CC3)CC(=O)NC4=CC=C(C=C4)OC.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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